

# Technical Support Center: Managing Hepatotoxicity Risks in Early P-CAB Development

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## Compound of Interest

Compound Name: Soraprazan

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This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for managing the risks of hepatotoxicity associated with the development of Potassium-Competitive Acid Blockers (P-CABs).

## Frequently Asked Questions (FAQs)

Q1: Why is hepatotoxicity a significant concern in the development of P-CABs?

A1: Hepatotoxicity has been a primary reason for the discontinuation of several early P-CAB candidates. For instance, drugs like SCH28080, YH4808, and AZD0865 were all halted during development due to liver toxicity issues observed in clinical trials<sup>[1][2][3][4]</sup>. This historical context creates a high level of scrutiny for liver safety in all new P-CABs entering development. While newer approved P-CABs like tegoprazan and vonoprazan have demonstrated better safety profiles, the concern is not entirely eliminated<sup>[1][5]</sup>.

Q2: What are the primary suspected mechanisms of P-CAB-induced liver injury?

A2: The precise mechanisms are not always fully elucidated for each compound, but several key pathways are consistently investigated as potential contributors to drug-induced liver injury (DILI) for P-CABs and other xenobiotics. These include:

- **Mitochondrial Dysfunction:** Disruption of mitochondrial function can lead to cellular energy depletion and oxidative stress, culminating in hepatocyte death[6][7].
- **Inhibition of Bile Salt Export Pump (BSEP):** BSEP is crucial for transporting bile salts out of hepatocytes. Inhibition of this pump leads to an intracellular accumulation of bile salts, which are cytotoxic and can cause cholestatic liver injury[8][9][10].
- **Formation of Reactive Metabolites:** The metabolic activation of a drug by cytochrome P450 (CYP) enzymes can sometimes produce chemically reactive metabolites. These unstable molecules can form covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular damage and immune responses[7][11].

Q3: How do the hepatotoxicity risks of newer P-CABs like tegoprazan compare to older P-CABs and traditional Proton Pump Inhibitors (PPIs)?

A3: Newer P-CABs have been developed with a focus on mitigating the liver safety issues that plagued their predecessors[5]. Large-scale, real-world data analysis has shown that tegoprazan, for example, did not induce higher hepatotoxicity compared to six conventional PPIs[1][2][12]. In fact, one study using data from 50 million people in Korea found that tegoprazan was associated with a 27% lower risk of overall hepatotoxicity compared to the PPIs studied[1][13]. There were no significant differences in overall treatment-emergent adverse events, including hepatotoxicity, between P-CABs and PPIs in a meta-analysis of nine randomized controlled trials[14].

Q4: What are the standard in vitro models used to assess P-CAB hepatotoxicity?

A4: A variety of in vitro models are used to screen for potential hepatotoxicity early in development. Common models include:

- **Immortalized Cell Lines:** Human hepatoblastoma cell lines like HepG2 are widely used due to their availability and ease of culture. They are particularly useful in assays like the "glucose-galactose" test to assess mitochondrial toxicity[6][15][16].
- **Primary Human Hepatocytes (PHH):** PHH are considered the gold standard for in vitro liver toxicity testing as they most closely represent the physiology of the human liver. However, their use is limited by availability, cost, and rapid de-differentiation in culture[16].

- 3D Liver Models and Organoids: Advanced models like 3D spheroids, liver-on-a-chip, and organoids aim to better mimic the complex microenvironment of the liver, providing more physiologically relevant data[17][18][19].
- Membrane Vesicle Assays: To specifically investigate transporter interactions, inverted plasma membrane vesicles from insect or mammalian cells expressing a specific transporter, such as BSEP, are used to measure inhibition potential[8][10].

Q5: What are the common in vivo models for evaluating P-CAB liver safety?

A5: Animal models are essential for understanding the effects of a drug candidate on a whole organism. Common models for assessing DILI include:

- Rodent Models: Rats and mice are frequently used. Liver injury can be induced by administering chemical toxicants like carbon tetrachloride (CCl<sub>4</sub>) or thioacetamide (TAA) to study the compound's effect in a damaged liver, or by administering the P-CAB candidate at various doses to observe direct toxicity[17][20].
- Non-Rodent Models: Dogs and non-human primates are often used in later-stage preclinical safety assessments as their metabolism can be more predictive of human metabolism.

## Data Summary Tables

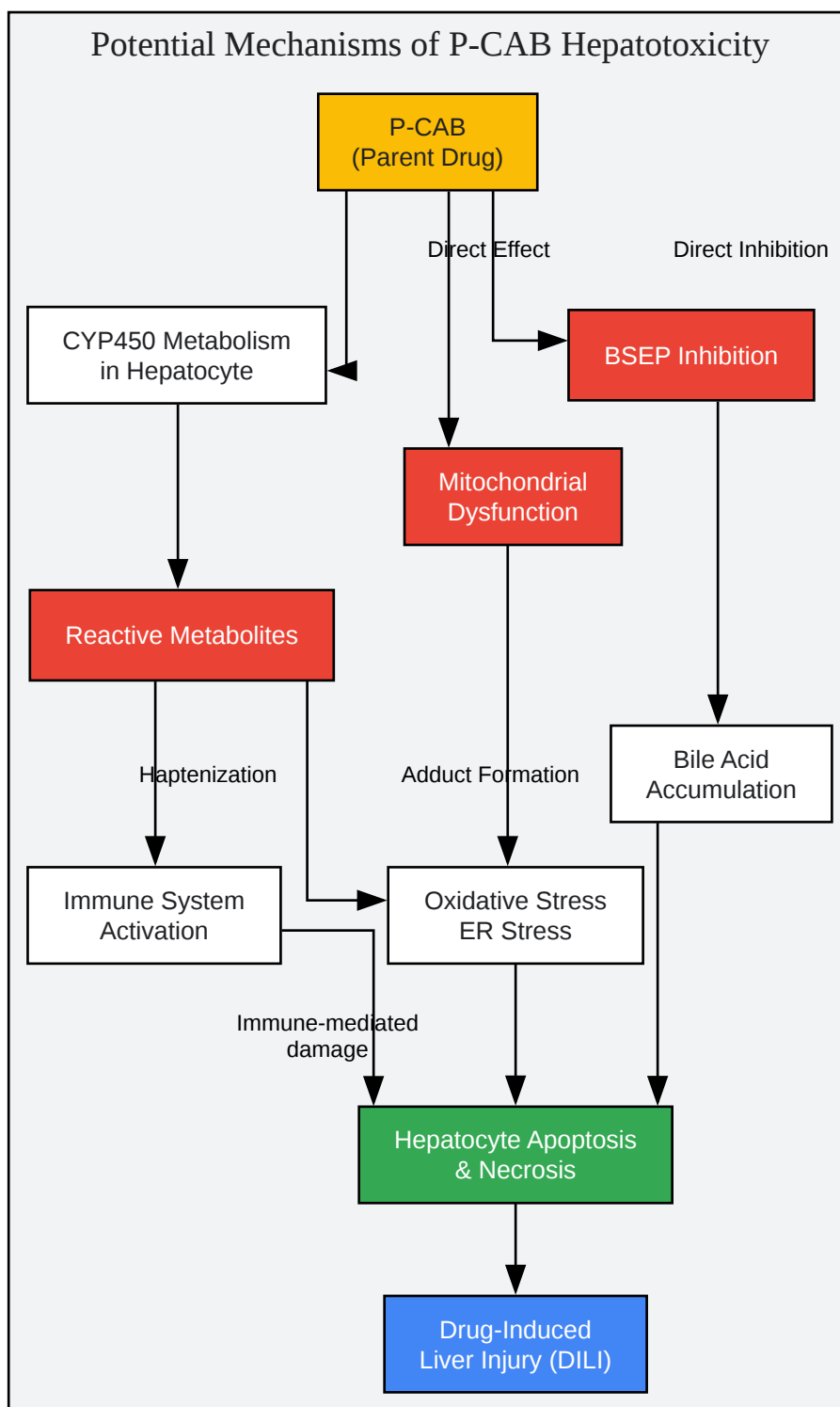
Table 1: Comparison of Hepatotoxicity Risk Ratios (RR) and Hazard Ratios (HR) for Tegoprazan vs. Various PPIs Data synthesized from a retrospective cohort study using a nationwide database.[1][2][12]

Comparison Drug	Risk Ratio (RR) (95% CI)	Hazard Ratio (HR)
Dexlansoprazole	0.70 (0.69–0.72)	1.13
Esomeprazole	0.81 (0.79–0.83)	1.04
Lansoprazole	0.61 (0.59–0.63)	1.25
Omeprazole	1.17 (1.13–1.20)	0.77
Pantoprazole	0.61 (0.59–0.62)	1.26
Rabeprazole	0.73 (0.71–0.75)	1.15
All Six PPIs (Combined)	0.73 (0.72–0.75)	1.10

Table 2: BSEP Inhibition and Physicochemical Properties of Selected Drugs Illustrative data showing the relationship between BSEP inhibition, plasma concentration, and DILI risk.[8]

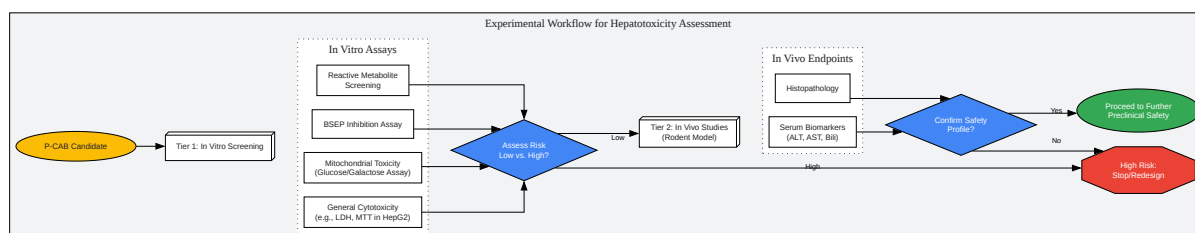
Drug	hBSEP IC <sub>50</sub> (μM)	Unbound C <sub>max</sub> (μM)	Causes Cholestatic DILI?
Bosentan	14	0.14	Yes
Cyclosporin A	0.29	0.003	Yes
Troglitazone	0.8	0.04	Yes
Nifedipine	>100	0.003	No
Sildenafil	>100	0.01	No

## Visualizations



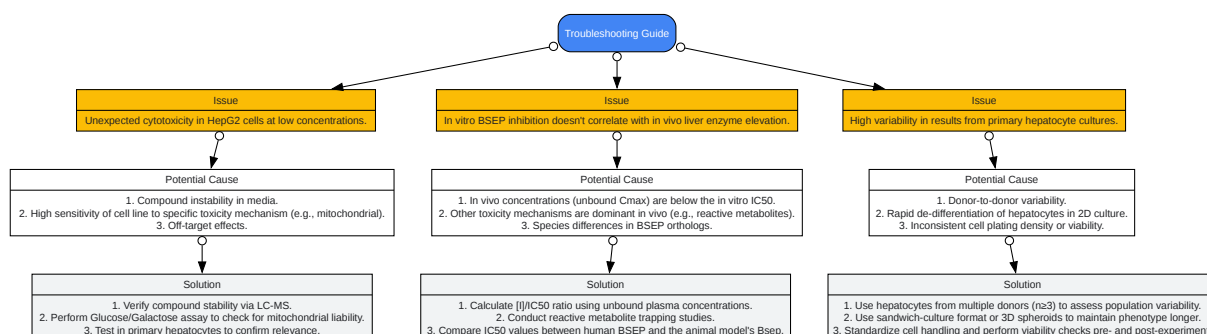
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Caption: Potential signaling pathways leading to P-CAB-induced hepatotoxicity.



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Caption: A tiered experimental workflow for assessing P-CAB hepatotoxicity risk.



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Caption: Logical relationships in the P-CAB hepatotoxicity troubleshooting guide.

## Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity is observed in HepG2 cells at low concentrations of the P-CAB candidate.

- Potential Causes:
  - Mitochondrial Toxicity: HepG2 cells are highly reliant on glycolysis. When a compound impairs mitochondrial function, the cells can often compensate. However, this underlying toxicity can be unmasked under specific conditions and may be a primary driver of the observed cytotoxicity[6].
  - Compound Instability: The P-CAB candidate may be unstable in the cell culture medium, degrading into a more toxic substance.

- Off-Target Effects: The compound may have unintended interactions with other cellular targets crucial for cell viability.
- Troubleshooting Steps & Solutions:
  - Perform a Glucose/Galactose (Glu/Gal) Assay: Culture HepG2 cells in media where glucose is replaced by galactose. This forces cells to rely on oxidative phosphorylation for energy. A significant increase in toxicity in galactose medium compared to glucose medium strongly indicates mitochondrial dysfunction[15][21].
  - Check Compound Stability: Analyze the concentration of the parent P-CAB in the culture medium over the experiment's time course using LC-MS to rule out degradation.
  - Confirm in a More Relevant System: Test the compound in primary human hepatocytes. If the toxicity is not replicated, the initial finding in HepG2 cells may be an artifact of the cell line.

Issue 2: In vitro data shows potent BSEP inhibition, but in vivo studies in rats do not show significant signs of cholestasis or liver injury.

- Potential Causes:
  - Pharmacokinetic Mismatch: The unbound plasma concentration ( $C_{max,u}$ ) of the drug in the rat may not be high enough to reach the inhibitory concentration ( $IC_{50}$ ) observed in vitro. The risk is highest when the ratio of  $C_{max,u}$  to  $IC_{50}$  is significant[8].
  - Species Differences: The rat BSEP ortholog (Bsep) may be less sensitive to inhibition by the compound compared to human BSEP.
  - Rapid Adaptation: The in vivo system might have adaptive mechanisms (e.g., upregulation of other transporters) that compensate for the BSEP inhibition, which are not present in the in vitro vesicle assay.
- Troubleshooting Steps & Solutions:
  - Evaluate Exposure Margins: Calculate the ratio of the unbound  $C_{max}$  in plasma to the in vitro  $IC_{50}$  for both rat and human BSEP. A low ratio suggests a lower risk of in vivo effects.



- Test in Humanized Models: If possible, use in vivo models that express human BSEP to get a more accurate prediction of human risk.
- Conduct Species-Specific Assays: Directly compare the IC<sub>50</sub> values of your P-CAB against membrane vesicles expressing human BSEP and rat Bsep to quantify species differences in sensitivity[8].

Issue 3: Evidence of reactive metabolite (RM) formation is found in human liver microsome assays, but the clinical relevance is unclear.

- Potential Causes:
  - Low Dose: The intended clinical dose of the P-CAB may be low enough that the absolute amount of RM formed is too small to cause significant cellular damage.
  - Efficient Detoxification: The liver has robust detoxification pathways (e.g., glutathione conjugation). If these pathways are efficient, the RM may be neutralized before it can cause harm.
  - RM is Not on a Critical Pathway: The RM may form adducts on non-critical proteins, leading to no observable toxicity.
- Troubleshooting Steps & Solutions:
  - Quantify Covalent Binding: Perform radiolabeled covalent binding studies to quantify the amount of RM that binds to liver proteins. Compare this to values for drugs with known DILI risk.
  - Assess Glutathione (GSH) Depletion: Measure intracellular GSH levels in primary hepatocytes after exposure to the P-CAB. Significant GSH depletion indicates that detoxification pathways are being overwhelmed and raises the risk profile.
  - Identify Metabolizing Enzymes: Determine which specific CYP450 enzymes are responsible for forming the RM. This can help predict potential drug-drug interactions that could increase RM formation and toxicity[22].

## Key Experimental Protocols

## Protocol 1: Mitochondrial Toxicity Assessment using the Glucose/Galactose (Glu/Gal) Assay

- Objective: To determine if a P-CAB candidate causes mitochondrial dysfunction by comparing its cytotoxicity in cells forced to use oxidative phosphorylation (galactose media) versus glycolysis (glucose media).
- Methodology:
  - Cell Seeding: Plate HepG2 cells in a 96-well or 384-well plate and allow them to attach overnight in standard glucose-containing DMEM[6].
  - Media Exchange: Six hours prior to treatment, wash the cells and replace the medium with either DMEM containing 25 mM glucose or DMEM containing 10 mM galactose. Both media should be supplemented with pyruvate, glutamine, and FBS[6].
  - Compound Treatment: Add the P-CAB candidate in a dilution series to both the glucose and galactose plates. Include a positive control (e.g., Rotenone) and a vehicle control.
  - Incubation: Incubate the plates for a specified period (e.g., 24 to 72 hours).
  - Viability Assessment: Measure cell viability using a standard assay such as MTT, resazurin, or ATP quantification (e.g., CellTiter-Glo®).
  - Data Analysis: Calculate the  $IC_{50}$  values for the P-CAB in both glucose and galactose media. A significantly lower  $IC_{50}$  in the galactose medium (a "galactose shift") indicates mitochondrial toxicity.

## Protocol 2: BSEP Inhibition Assay using Inverted Membrane Vesicles

- Objective: To quantify the inhibitory potential ( $IC_{50}$ ) of a P-CAB candidate on the human bile salt export pump (BSEP).
- Methodology:

- **Materials:** Use commercially available inverted plasma membrane vesicles from Sf9 insect cells expressing human BSEP (ABCB11)[10]. The substrate is radiolabeled taurocholate ( $[^3\text{H}]$ -taurocholate).
- **Assay Preparation:** Prepare a reaction mixture containing the membrane vesicles, ATP, and an ATP-regenerating system in a suitable buffer.
- **Inhibition Assessment:** Add the P-CAB candidate at various concentrations to the reaction mixture and pre-incubate.
- **Initiate Transport:** Start the transport reaction by adding  $[^3\text{H}]$ -taurocholate.
- **Incubation and Termination:** Incubate for a short, linear-uptake period (e.g., 5-10 minutes) at 37°C. Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the unincorporated substrate.
- **Quantification:** Wash the filters, add scintillation fluid, and quantify the amount of  $[^3\text{H}]$ -taurocholate trapped inside the vesicles using a scintillation counter.
- **Data Analysis:** Determine the ATP-dependent uptake by subtracting the uptake in the absence of ATP from the uptake in its presence. Plot the percent inhibition of ATP-dependent uptake against the P-CAB concentration to calculate the  $\text{IC}_{50}$  value.

## Protocol 3: Reactive Metabolite Screening using Glutathione (GSH) Trapping

- **Objective:** To detect and identify the formation of electrophilic reactive metabolites by trapping them with a nucleophile (glutathione).
- **Methodology:**
  - **Incubation:** Incubate the P-CAB candidate with human liver microsomes (HLM), a NADPH-regenerating system (to support CYP450 activity), and a high concentration of glutathione (GSH).
  - **Sample Quenching:** After incubation (e.g., 60 minutes), stop the reaction by adding a quenching solvent like acetonitrile, which also precipitates the microsomal proteins.

- **Sample Processing:** Centrifuge the sample to pellet the precipitated protein and collect the supernatant.
- **LC-MS/MS Analysis:** Analyze the supernatant using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- **Data Interpretation:** Search the mass spectrometry data for potential GSH adducts. A GSH adduct will have a mass equal to the parent drug's metabolite plus the mass of GSH (305.068 Da). The fragmentation pattern in the MS/MS spectrum can help elucidate the structure of the adducted metabolite.

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